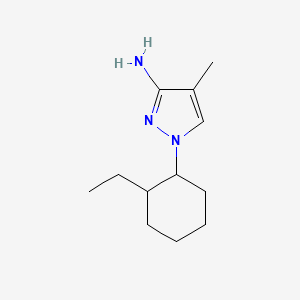
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, characterized by the presence of an ethyl group, a hydroxyl group, and two methyl groups on the pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxy-2,2-dimethylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2,2-dimethylpentanoic acid.
Reagent: Ethyl halide (e.g., ethyl bromide).
Catalyst: A strong base such as sodium hydride or potassium tert-butoxide.
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of 3-ethyl-2,2-dimethylpentanoic acid or 3-ethyl-3-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Lacks the ethyl group, resulting in different reactivity and properties.
2,2-Dimethylpentanoic acid: Lacks both the ethyl and hydroxyl groups, leading to a simpler structure and different chemical behavior.
3-Ethyl-2,2-dimethylpentanoic acid:
Uniqueness
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-5-9(12,6-2)8(3,4)7(10)11/h12H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
MJNQKNSQNGHVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

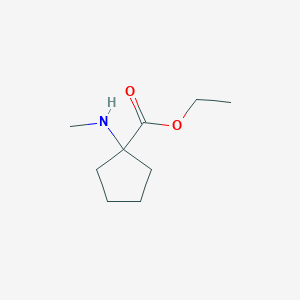
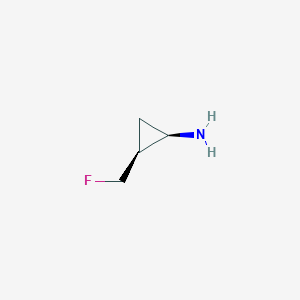
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
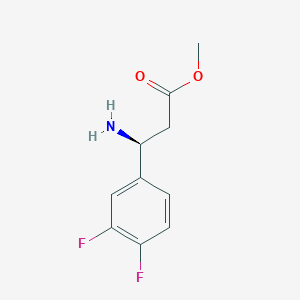
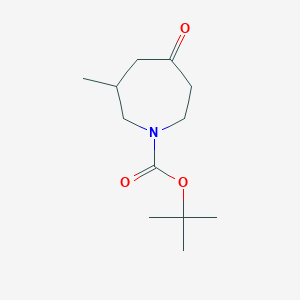
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
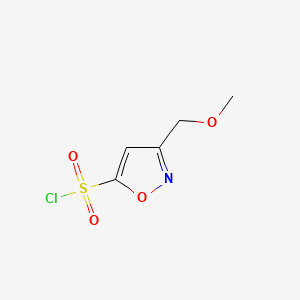
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
